Cas no 643723-48-2 ([4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine)
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- {[4-(2-甲氧苯基)-1,3-噻唑-2-基]甲基}胺二盐酸盐甲醇
- [4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine
- {[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol
- C-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-methylamine
- (4-(2-Methoxyphenyl)thiazol-2-yl)methanamine
- 2-Thiazolemethanamine, 4-(2-methoxyphenyl)-
- 1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride methanol
- {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol
- [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine
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- Inchi: 1S/C11H12N2OS/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9/h2-5,7H,6,12H2,1H3
- InChI Key: GVGVKWGKLPYOIS-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2OC)N=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 203
- XLogP3: 1.5
- Topological Polar Surface Area: 76.4
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA35941-500mg |
([4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride methanol |
643723-48-2 | >95% | 500mg |
$578.00 | 2024-04-19 | |
| A2B Chem LLC | BA35941-1g |
([4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride methanol |
643723-48-2 | >95% | 1g |
$648.00 | 2024-04-19 | |
| A2B Chem LLC | BA35941-5g |
([4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride methanol |
643723-48-2 | >95% | 5g |
$1342.00 | 2024-04-19 | |
| A2B Chem LLC | BA35941-10g |
([4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride methanol |
643723-48-2 | >95% | 10g |
$1828.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525315-1g |
(4-(2-Methoxyphenyl)thiazol-2-yl)methanamine |
643723-48-2 | 98% | 1g |
¥5450.00 | 2024-05-05 | |
| Crysdot LLC | CD11081310-1g |
Methanol compound with (4-(2-methoxyphenyl)thiazol-2-yl)methanamine (1:1) dihydrochloride |
643723-48-2 | 97% | 1g |
$400 | 2024-07-18 |
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine Related Literature
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Professional Introduction to [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine (CAS No. 643723-48-2)
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 643723-48-2, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a thiazole core and an amine substituent makes it a versatile scaffold for designing novel bioactive molecules.
The structural motif of [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine incorporates a phenyl ring with a methoxy group at the 2-position, which is known to enhance solubility and metabolic stability. This feature is particularly valuable in pharmaceutical formulations where bioavailability and pharmacokinetic profiles are critical factors. The thiazole ring, a heterocyclic structure containing sulfur, nitrogen, and carbon atoms, is widely recognized for its role in biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in the development of therapeutic agents. Studies have demonstrated that compounds containing the thiazole scaffold can interact with various biological targets, making them promising candidates for drug discovery. For instance, modifications to the thiazol-2-yl moiety have shown enhanced binding affinity to enzymes and receptors involved in disease pathways.
The amine functional group in [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine contributes to its reactivity and potential for further derivatization. Amines are key components in many pharmacophores and can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The methoxy-substituted phenyl ring further enhances the compound's versatility by providing a site for additional chemical modifications.
In the context of current research, [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine has been explored as a lead compound for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for targeting various diseases, including neurological disorders and infectious diseases. The compound's ability to modulate biological pathways suggests its potential use in combination therapies or as a single-agent treatment.
The synthesis of [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been utilized to construct the complex molecular framework efficiently.
Evaluation of [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine in preclinical studies has revealed promising pharmacological properties. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease progression, while animal models have shown potential therapeutic effects without significant side effects. These findings underscore the compound's promise as a lead structure for further development.
The future direction of research on [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine includes exploring its mechanisms of action and optimizing its pharmacokinetic properties. By understanding how the compound interacts with biological targets at a molecular level, researchers can design more effective derivatives with improved efficacy and safety profiles. Additionally, computational modeling techniques are being employed to predict how structural modifications will affect biological activity.
In conclusion, [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine (CAS No. 643723-48-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a thiazole core and an amine substituent makes it a versatile scaffold for drug development. Ongoing research continues to uncover new possibilities for this compound in addressing various diseases.
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